molecular formula C20H18N2O2 B2400771 3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 957022-85-4

3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B2400771
CAS No.: 957022-85-4
M. Wt: 318.376
InChI Key: FFHXTJJVOADTNT-VAWYXSNFSA-N
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Description

3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the phenyl and 4-methylphenyl groups. The final step involves the formation of the prop-2-enoic acid moiety. The reaction conditions often include the use of coupling agents like EDC·HCl in the presence of solvents such as dry DMF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 4-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the prop-2-enoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-[1-[(4-methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-7-9-16(10-8-15)13-22-14-18(11-12-19(23)24)20(21-22)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,23,24)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHXTJJVOADTNT-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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